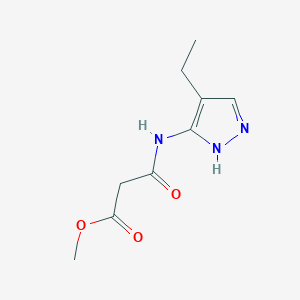
Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate typically involves the reaction of 4-ethyl-1H-pyrazol-3-amine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol or amine derivatives.
Applications De Recherche Scientifique
Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((4-methyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
- Methyl 3-((4-phenyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
- Methyl 3-((4-chloro-1H-pyrazol-3-yl)amino)-3-oxopropanoate
Uniqueness
Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is unique due to the presence of the ethyl group at the 4-position of the pyrazole ring. This structural feature may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
methyl 3-[(4-ethyl-1H-pyrazol-5-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C9H13N3O3/c1-3-6-5-10-12-9(6)11-7(13)4-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,13) |
Clé InChI |
GKWYRUSORJLJGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NN=C1)NC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


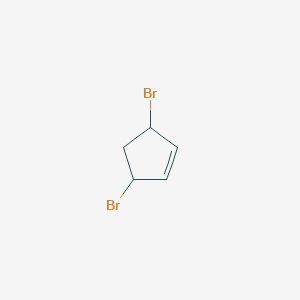
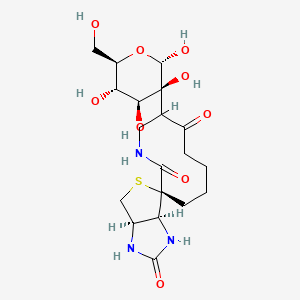
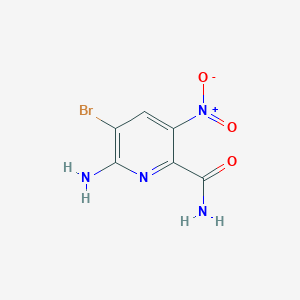
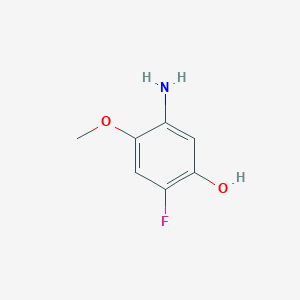
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
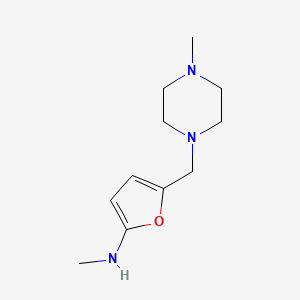
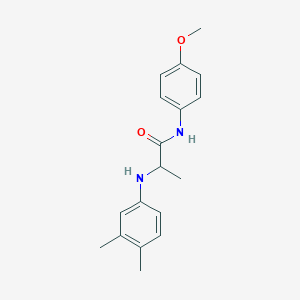
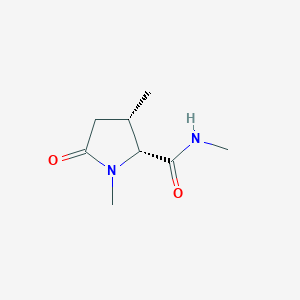
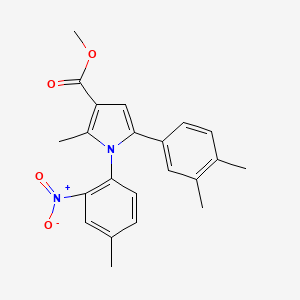

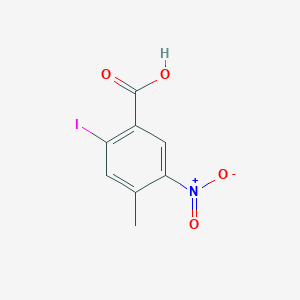
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
